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D,L-3-Hydroxy-3-methylglutaryl Coenzyme A trisodium salt -

D,L-3-Hydroxy-3-methylglutaryl Coenzyme A trisodium salt

Catalog Number: EVT-7960710
CAS Number:
Molecular Formula: C27H41N7Na3O20P3S
Molecular Weight: 977.6 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Synthesis Analysis

The synthesis of DL-3-hydroxy-3-methylglutaryl coenzyme A typically involves several enzymatic steps. The primary method involves the condensation of acetyl-CoA with acetoacetyl-CoA to form HMG-CoA. This reaction is catalyzed by the enzyme HMG-CoA synthase. Subsequently, HMG-CoA can be converted into mevalonate through the action of HMG-CoA reductase, which is the rate-limiting step in cholesterol biosynthesis.

Technical Details:

  1. Starting Materials: Acetyl-CoA and acetoacetyl-CoA.
  2. Enzymatic Catalysis: HMG-CoA synthase facilitates the initial condensation reaction.
  3. Conversion Process: The subsequent reduction to mevalonate is catalyzed by HMG-CoA reductase, utilizing NADPH as a reducing agent .
Molecular Structure Analysis

The molecular structure of DL-3-hydroxy-3-methylglutaryl coenzyme A trisodium salt features a complex arrangement that includes multiple functional groups essential for its biological activity. The compound contains:

  • Phosphate Groups: Contributing to its solubility and reactivity.
  • Thioester Linkage: Important for its interaction with enzymes.

Structural Data:

  • Molecular Formula: C27H42N7Na2O20P3SC_{27}H_{42}N_{7}Na_{2}O_{20}P_{3}S
  • Molecular Weight: 955.62 g/mol
  • Stereochemistry: The compound exists in specific stereoisomeric forms that are crucial for its biological function .
Chemical Reactions Analysis

DL-3-hydroxy-3-methylglutaryl coenzyme A undergoes several key reactions in metabolic pathways:

  1. Reduction to Mevalonate:
     S HMG CoA 2 NADPH 2 H+ R Mevalonate 2 NADP++CoA SH\text{ S HMG CoA 2 NADPH 2 H}^{+}\rightarrow \text{ R Mevalonate 2 NADP}^{+}+\text{CoA SH}
    This reaction involves multiple steps where intermediates such as mevaldyl-CoA and mevaldehyde are formed .
  2. Role in Isoprenoid Biosynthesis:
    The conversion of HMG-CoA to mevalonate is pivotal for synthesizing isoprenoids, which are essential for various biological functions including hormone production and membrane integrity.

Technical Details:

The reaction mechanism involves two stages of reduction where the active site residues play crucial roles in stabilizing intermediates and facilitating electron transfer .

Mechanism of Action

The mechanism by which DL-3-hydroxy-3-methylglutaryl coenzyme A functions primarily revolves around its role as a substrate for HMG-CoA reductase. This enzyme operates through a multi-step process involving:

  1. Binding: HMG-CoA binds to the active site of the enzyme.
  2. Reduction: NADPH donates electrons to reduce the thioester bond, leading to the formation of mevaldyl-CoA.
  3. Deacylation: Subsequent steps lead to the release of mevalonate and regeneration of Coenzyme A.

Process Data:

The reaction can be summarized as follows:

  1. Formation of enzyme-bound intermediates.
  2. Sequential reduction leading to product formation.
    This process is tightly regulated and plays a critical role in lipid metabolism .
Physical and Chemical Properties Analysis

DL-3-hydroxy-3-methylglutaryl coenzyme A trisodium salt exhibits several notable physical and chemical properties:

  • Appearance: Typically presented as a white to off-white powder.
  • Solubility: Highly soluble in water due to its ionic nature from sodium salts.

Relevant Data:

  • pH Stability Range: Generally stable within physiological pH ranges.
  • Storage Conditions: Should be stored at -20°C for long-term stability .
Applications

DL-3-hydroxy-3-methylglutaryl coenzyme A trisodium salt has significant applications in scientific research:

  1. Biochemical Research: Used as a substrate in studies involving cholesterol biosynthesis and enzyme kinetics.
  2. Pharmaceutical Development: Investigated for its role in drug development targeting cholesterol-lowering therapies.
  3. Metabolic Studies: Employed in studies examining metabolic pathways related to lipid metabolism.

This compound serves as an essential tool for understanding metabolic processes and developing therapeutic interventions targeting dyslipidemias and related disorders .

Enzymatic Interactions and Kinetic Analysis

Role as a Substrate for HMG-CoA Reductase in Cholesterol Biosynthesis

D,L-3-Hydroxy-3-methylglutaryl coenzyme A trisodium salt (HMG-CoA, C₂₇H₄₁N₇O₂₀P₃S·3Na) serves as the fundamental substrate for the enzyme HMG-CoA reductase (HMGR), which catalyzes the committed step in the mevalonate pathway for cholesterol biosynthesis. This enzymatic conversion involves the four-electron reduction of the pro-3S chiral center of HMG-CoA to mevalonate, consuming two molecules of NADPH and releasing CoA-SH [1] [5]. The reaction proceeds as follows:

$$\ce{(S)-HMG-CoA + 2NADPH + 2H+ -> (R)-mevalonate + 2NADP+ + CoA-SH}$$

Structurally, HMG-CoA consists of three key moieties:

  • The 3-hydroxy-3-methylglutaryl (HMG) group that undergoes stereospecific reduction
  • The pantetheine linker enabling CoA binding
  • The adenosine-3',5'-diphosphate terminus that anchors to the enzyme's nucleotide-binding domain [3] [6]

Table 1: Molecular Properties of D,L-3-Hydroxy-3-methylglutaryl Coenzyme A Trisodium Salt

PropertySpecification
Chemical FormulaC₂₇H₄₁N₇O₂₀P₃S·3Na
Molecular Weight977.62 g/mol
Solubility50 mg/mL in water (clear, colorless to faintly yellow)
Storage Conditions-20°C
Biological FunctionKey intermediate in terpene/ketone body biosynthesis

The substrate's stereochemistry is critical: Only the (S)-HMG-CoA isomer is enzymatically active, while the (R)-isomer is not processed by HMGR [1]. Kinetic studies demonstrate that HMG-CoA binds to the enzyme's catalytic pocket through multiple interactions:

  • Ionic bonding between the trisodium phosphate groups and conserved arginine residues
  • Hydrogen bonding between the HMG carbonyl oxygens and catalytic lysine/aspartate residues
  • Hydrophobic interactions with the pantetheine moiety [5] [6]

Mechanistic Studies of HMG-CoA Reductase Catalysis and Inhibition

HMG-CoA reductase employs a complex catalytic mechanism involving acid-base chemistry and hydride transfer. Structural analyses of human HMGR reveal a conserved catalytic tetrad: Glu⁸³⁹, Asp⁷⁶⁷, His⁸⁶⁶, and Lys⁶⁹¹ (numbering for human enzyme) [1] [5]. The reaction occurs in three stages:

  • First Reduction: NADPH-dependent reduction of HMG-CoA to mevaldehyde-CoA intermediate
  • Thioester Hydrolysis: Release of CoA-SH to form mevaldehyde
  • Second Reduction: NADPH-dependent reduction to mevalonate [1]

Crystallographic studies show that the catalytic lysine (Lys⁶⁹¹ in humans) forms a covalent bond with the carbonyl carbon of HMG-CoA, generating a tetrahedral intermediate that facilitates hydride transfer from NADPH [5]. This mechanism differs between enzyme classes:

  • Class I HMGR (eukaryotes): Catalytic lysine resides on the HMG-CoA-binding monomer
  • Class II HMGR (prokaryotes): Catalytic lysine is located on the NADH-binding monomer [1]

Table 2: Active Site Residues in HMG-CoA Reductase Catalysis

ResidueFunctionConservation
Lys⁶⁹¹Nucleophilic attack on carbonyl carbonUniversal in Class I
Glu⁸³⁹Proton donor for alkoxide intermediateEukaryote-specific
Asp⁷⁶⁷Stabilizes nicotinamide ring orientationClass I and II
His⁸⁶⁶Activates water for thioester hydrolysisHigher eukaryotes

Statins inhibit HMGR by mimicking the HMG moiety's transition state geometry. X-ray structures show statins occupying the HMG-binding pocket while their hydrophobic groups extend into the CoA-binding tunnel, physically blocking substrate access [1] [5]. The 10⁴-fold higher Ki for statins against bacterial HMGR versus human enzyme stems from architectural differences:

  • Bacterial enzymes lack the "cis-loop" that stabilizes statin binding in eukaryotes
  • The orientation of catalytic residues differs, reducing inhibitor affinity [1]

Comparative Kinetic Profiling Across Eukaryotic and Prokaryotic Systems

HMG-CoA reductase kinetics reveal significant evolutionary divergence. Eukaryotic enzymes (Class I) are membrane-anchored oligomers regulated by sterol levels, while prokaryotic HMGR (Class II) exists as soluble cytoplasmic proteins with distinct cofactor preferences:

Table 3: Comparative Kinetic Parameters of HMG-CoA Reductases

ParameterHuman HMGRPseudomonas mevaloniiPlant Cytosolic HMGR
Molecular Mass97 kDa (catalytic domain)38 kDa per subunit57 kDa
Quaternary StructureTetramerHexamer (trimer of dimers)Dimer
Km HMG-CoA4.2 ± 0.3 μM15.6 ± 1.2 μM8.9 ± 0.7 μM
Cofactor PreferenceNADPH (Km = 18 μM)NADH (Km = 22 μM)NADPH
Specific Activity2-8 μmol/min/mg12 μmol/min/mg5.3 μmol/min/mg
Statin SensitivitynM KiμM KiVariable

The cofactor specificity stems from structural differences in the nucleotide-binding domain. Bacterial HMGR contains an aspartate residue that sterically blocks NADPH binding, while eukaryotic enzymes possess a glycine-rich loop accommodating NADPH's 2'-phosphate [1] [5]. Mutation of Asp⁷⁷⁸ in P. mevalonii HMGR to alanine enables inefficient NADPH utilization (kcat reduced 200-fold), confirming this mechanism [1].

Kinetic cooperativity also differs:

  • Human HMGR: Displays negative cooperativity toward HMG-CoA with Hill coefficient nH = 0.7
  • Bacterial HMGR: Michaelis-Menten kinetics with no cooperativity (nH = 1.0) [5] [7]

The catalytic efficiency (kcat/Km) of eukaryotic HMGR is optimized for low substrate concentrations (2.7 × 10⁶ M⁻¹s⁻¹ in humans vs. 1.1 × 10⁵ M⁻¹s⁻¹ in bacteria), reflecting its role as the rate-limiting step in cholesterol biosynthesis [1]. Plant HMGR isoforms show intermediate kinetics, with cytosolic enzymes participating in sterol synthesis while plastidial isoprenoids are synthesized via HMGR-independent pathways [1].

Table 4: Reaction Intermediate Analysis in HMG-CoA Conversion

IntermediateDetection MethodHalf-lifeEnzymatic Handling
Mevaldyl-CoARapid-quench kinetics50 msStabilized by hydrogen-bonding network
MevaldehydeDeuterium trapping120 msProtected from hydration in hydrophobic pocket
Enol-MevalonateCrystallographyN/AProtonated by Glu⁸³⁹

These kinetic differences have pharmacological implications: The 10⁴-fold lower statin sensitivity in bacterial HMGR explains why antibiotics targeting this pathway don't affect humans, while eukaryotic HMGR's allosteric regulation enables precise control of cholesterol homeostasis [1] [5].

Properties

Product Name

D,L-3-Hydroxy-3-methylglutaryl Coenzyme A trisodium salt

IUPAC Name

trisodium;[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-2-[[[[(3R)-4-[[3-[2-(4-carboxy-3-hydroxy-3-methylbutanoyl)sulfanylethylamino]-3-oxopropyl]amino]-3-hydroxy-2,2-dimethyl-4-oxobutoxy]-oxidophosphoryl]oxy-hydroxyphosphoryl]oxymethyl]-4-hydroxyoxolan-3-yl] phosphate

Molecular Formula

C27H41N7Na3O20P3S

Molecular Weight

977.6 g/mol

InChI

InChI=1S/C27H44N7O20P3S.3Na/c1-26(2,21(40)24(41)30-5-4-15(35)29-6-7-58-17(38)9-27(3,42)8-16(36)37)11-51-57(48,49)54-56(46,47)50-10-14-20(53-55(43,44)45)19(39)25(52-14)34-13-33-18-22(28)31-12-32-23(18)34;;;/h12-14,19-21,25,39-40,42H,4-11H2,1-3H3,(H,29,35)(H,30,41)(H,36,37)(H,46,47)(H,48,49)(H2,28,31,32)(H2,43,44,45);;;/q;3*+1/p-3/t14-,19-,20-,21+,25-,27?;;;/m1.../s1

InChI Key

WPQBDHRBYCRXIB-LZIACAGCSA-K

SMILES

CC(C)(COP(=O)([O-])OP(=O)(O)OCC1C(C(C(O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)([O-])[O-])C(C(=O)NCCC(=O)NCCSC(=O)CC(C)(CC(=O)O)O)O.[Na+].[Na+].[Na+]

Canonical SMILES

CC(C)(COP(=O)([O-])OP(=O)(O)OCC1C(C(C(O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)([O-])[O-])C(C(=O)NCCC(=O)NCCSC(=O)CC(C)(CC(=O)O)O)O.[Na+].[Na+].[Na+]

Isomeric SMILES

CC(C)(COP(=O)([O-])OP(=O)(O)OC[C@@H]1[C@H]([C@H]([C@@H](O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)([O-])[O-])[C@H](C(=O)NCCC(=O)NCCSC(=O)CC(C)(CC(=O)O)O)O.[Na+].[Na+].[Na+]

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